molecular formula C11H19NO3 B6589218 tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate CAS No. 2297582-28-4

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

Katalognummer: B6589218
CAS-Nummer: 2297582-28-4
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: VMPGMJJNUIFZIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3 It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl group and a methylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of a cyclobutyl derivative with a formylating agent, followed by the introduction of the tert-butyl and methylcarbamate groups. One common method involves the use of tert-butyl chloroformate and N-methylcyclobutylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of tert-butyl N-(3-carboxycyclobutyl)-N-methylcarbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate moiety can also interact with biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can be compared with other carbamate derivatives, such as:

    tert-Butyl N-(3-formylcyclobutyl)carbamate: Similar structure but lacks the methyl group on the carbamate moiety.

    tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl N-(3-carboxycyclobutyl)-N-methylcarbamate: Similar structure but with a carboxylic acid group instead of a formyl group.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves the reaction of tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate with sodium formate in the presence of palladium catalyst to form tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate.", "Starting Materials": [ "tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate", "sodium formate", "palladium catalyst" ], "Reaction": [ "Add tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate and palladium catalyst to a reaction flask", "Add sodium formate to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure to obtain tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate as a white solid" ] }

CAS-Nummer

2297582-28-4

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

VMPGMJJNUIFZIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)C=O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.